molecular formula C9H16O B13845237 trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol

trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol

Katalognummer: B13845237
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: IGRYUSXMPCQPHK-ZAZKALAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol: is a cyclic organic compound with a unique structure that includes an octahydroindenol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include maintaining a temperature of around 25-30°C and a pressure of 1-2 atm.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides and acyl chlorides are used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Octahydroindenone derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in the development of new materials and chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it a useful model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in pharmaceutical research, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes and food additives.

Wirkmechanismus

The mechanism of action of trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

    Octahydro-1H-inden-5-one: A ketone derivative with similar structural properties.

    Octahydro-1H-inden-5-amine:

    Octahydro-1H-inden-5-carboxylic acid: A carboxylic acid derivative used in organic synthesis.

Uniqueness: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol stands out due to its hydroxyl group, which imparts unique reactivity and versatility. This functional group allows the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry.

Eigenschaften

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol

InChI

InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2/t7-,8-,9?/m1/s1

InChI-Schlüssel

IGRYUSXMPCQPHK-ZAZKALAHSA-N

Isomerische SMILES

C1C[C@@H]2CCC(C[C@H]2C1)O

Kanonische SMILES

C1CC2CCC(CC2C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.